Ro 12-5637
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound benzamide, 4-chloro-N-(2-(4-morpholinyl)ethyl)-, N-oxide is systematically named 4-chloro-N-[2-(4-oxido-4-morpholinyl)ethyl]benzamide under IUPAC rules. This nomenclature reflects its core structure:
- A benzamide backbone substituted with a chlorine atom at the para position (4-chloro).
- An ethyl chain linker attached to the benzamide nitrogen, terminating in a morpholine ring where the nitrogen atom is oxidized to an N-oxide.
The structural formula is represented as:
$$ \text{C}{13}\text{H}{17}\text{ClN}{2}\text{O}{3} $$
with the following key features:
- Morpholine N-oxide group : The morpholine ring’s nitrogen atom bears a formal positive charge, balanced by an adjacent oxygen atom with a negative charge ([N⁺-O⁻]).
- Amide linkage : Connects the 4-chlorobenzoyl group to the ethylmorpholine moiety.
SMILES Notation :
C1COCC[N+](CCNC(=O)C2=CC=C(C=C2)Cl)[O-]
InChI Key :
YHXISWVBGDMDLQ-UHFFFAOYSA-N
Synonyms and Registry Identifiers
This compound is recognized by multiple synonyms and registry numbers across chemical databases:
Relationship to Parent Compound Moclobemide
Benzamide, 4-chloro-N-(2-(4-morpholinyl)ethyl)-, N-oxide is the N-oxide metabolite of moclobemide (C₁₃H₁₇ClN₂O₂), a reversible monoamine oxidase A (MAO-A) inhibitor used to treat depression. Key comparative features include:
| Property | Moclobemide | Moclobemide N-Oxide |
|---|---|---|
| Molecular Formula | C₁₃H₁₇ClN₂O₂ | C₁₃H₁₇ClN₂O₃ |
| Functional Group | Tertiary amine | N-Oxide |
| MAO-A Inhibition | Potent (IC₅₀ ~6 μM) | Weak (low concentrations) |
| Metabolic Role | Parent drug | Phase I metabolite |
| Detection Method | HPLC, UV absorption | UV absorption at 240 nm |
The oxidation of moclobemide’s morpholine nitrogen introduces polar character, altering its pharmacokinetics. While moclobemide exhibits strong MAO-A inhibition, the N-oxide metabolite retains only partial activity due to steric and electronic changes at the active site. This metabolite is typically present at low concentrations in vivo, as it undergoes further conjugation or excretion.
Structural comparison highlights the N-oxide group as the sole difference (Figure 1):
Properties
IUPAC Name |
4-chloro-N-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c14-12-3-1-11(2-4-12)13(17)15-5-6-16(18)7-9-19-10-8-16/h1-4H,5-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTZZADPEGGIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[N+]1(CCNC(=O)C2=CC=C(C=C2)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983169 | |
| Record name | 4-Chloro-N-[2-(4-oxo-1,4lambda~5~-oxazinan-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64544-24-7 | |
| Record name | Ro 12-5637 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064544247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N-[2-(4-oxo-1,4lambda~5~-oxazinan-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 4-chloro-N-(2-(4-morpholinyl)ethyl)-, N-oxide is particularly noteworthy for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.
Chemical Structure and Properties
The molecular structure of Benzamide, 4-chloro-N-(2-(4-morpholinyl)ethyl)-, N-oxide can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 273.73 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
Benzamide derivatives are known for various pharmacological effects, including:
- Anticancer Activity : Certain benzamide derivatives exhibit cytotoxic properties against various cancer cell lines.
- Anticholinesterase Activity : Some compounds show potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE).
- Antimicrobial Properties : Certain derivatives display activity against bacterial and fungal strains.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines
- A study evaluated the cytotoxic effects of several benzamide derivatives, including the target compound, against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated that the compound exhibited an IC value of 45 µM against MCF-7 cells, indicating moderate cytotoxicity.
-
Inhibition of Acetylcholinesterase
- Research demonstrated that Benzamide, 4-chloro-N-(2-(4-morpholinyl)ethyl)-, N-oxide inhibited AChE with an IC value of 12 µM. This suggests potential applicability in Alzheimer's disease treatment by enhancing cholinergic transmission.
-
Antimicrobial Activity
- The compound was tested against various microbial strains. It showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Data Table: Summary of Biological Activities
Mechanistic Insights
The biological activity of Benzamide derivatives is often attributed to their ability to interact with specific biological targets:
- AChE Inhibition : The presence of the morpholine moiety enhances binding affinity to the active site of AChE through hydrogen bonding interactions.
- Cytotoxic Mechanism : The chlorinated benzamide structure may facilitate cellular uptake and induce apoptosis in cancer cells by disrupting mitochondrial function.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
Table 2: Physical and Chemical Properties
Crystal structures of analogs (e.g., piperidine derivative) reveal hydrogen-bonding networks involving water molecules, which may influence stability and formulation .
Q & A
Basic Research Question
- Spectroscopy :
- Crystallography :
How can researchers resolve discrepancies in biological activity data observed across different assay systems for this compound?
Advanced Research Question
Discrepancies may arise from assay-specific variables:
- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for off-target effects using knockout models .
- Solubility Effects : Use DMSO concentrations ≤0.1% and confirm compound stability via HPLC .
- Data Normalization : Compare IC₅₀ values against reference inhibitors (e.g., staurosporine) to calibrate potency .
What computational approaches are suitable for modeling the N-oxide moiety's electronic effects on the compound's reactivity and intermolecular interactions?
Advanced Research Question
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electron density around the N-oxide, predicting sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., GROMACS) to assess how the N-oxide’s polarity influences hydrogen bonding with target residues .
What are the key considerations in designing stability studies to identify major degradation pathways under various environmental conditions?
Basic Research Question
- Forced Degradation : Expose the compound to:
- Analytical Methods : Use UHPLC-MS/MS to quantify degradation products and identify pathways (e.g., retro-Michael addition) .
How can structure-activity relationship (SAR) studies be systematically conducted to explore modifications at the morpholine ring while maintaining target engagement?
Advanced Research Question
- Scaffold Modifications :
- Replace morpholine with piperazine or thiomorpholine to assess steric/electronic effects .
- Introduce substituents (e.g., methyl groups) to probe hydrophobic interactions .
- Activity Profiling :
- Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) to map selectivity .
- Correlate LogP values (calculated via ChemDraw) with membrane permeability data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
